2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine
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Overview
Description
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridine ring, a benzhydryl group, and a dihydrooxazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation or other suitable methods.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole: The racemic mixture containing both enantiomers.
Uniqueness
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C28H24N2O |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(6-benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H24N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18,24,27H,19-20H2 |
InChI Key |
GHRIFGCHRUEFAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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